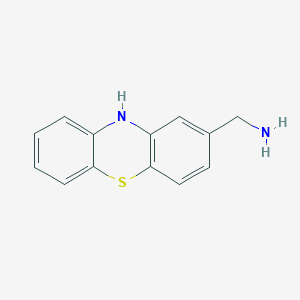

(10H-Phenothiazin-2-yl)methanamine

CAS No.:

Cat. No.: VC19980654

Molecular Formula: C13H12N2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2S |

|---|---|

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | 10H-phenothiazin-2-ylmethanamine |

| Standard InChI | InChI=1S/C13H12N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H,8,14H2 |

| Standard InChI Key | XEXFPLDDNBBJHH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CN |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 10H-phenothiazin-2-ylmethanamine, reflects its tricyclic backbone comprising two benzene rings fused with a thiazine ring. The aminomethyl (-CH₂NH₂) group at position 2 introduces a reactive primary amine, distinguishing it from simpler phenothiazines. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₂N₂S | |

| Molecular weight | 228.31 g/mol | |

| SMILES notation | C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CN | |

| InChIKey | XEXFPLDDNBBJHH-UHFFFAOYSA-N |

X-ray crystallography data, though unavailable, predicts a planar geometry with intramolecular hydrogen bonding between the amine and sulfur atoms . The computed topological polar surface area (63.4 Ų) suggests moderate solubility in polar solvents .

Spectroscopic Characteristics

-

UV-Vis: Phenothiazines typically exhibit absorption maxima near 254 nm (π→π* transitions) and 350 nm (n→π* transitions), modulated by the aminomethyl group’s electron-donating effects.

-

NMR: The ¹H NMR spectrum likely shows aromatic protons as multiplet signals (δ 6.8–7.5 ppm), with the -CH₂NH₂ group resonating as a triplet near δ 3.3 ppm (CH₂) and a broad singlet at δ 1.5 ppm (NH₂) .

Thermodynamic and Electronic Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.2 eV, indicating potential semiconductor behavior. The XLogP3 value of 3.0 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS drug candidates .

Synthesis and Purification

Primary Synthetic Routes

The synthesis of (10H-Phenothiazin-2-yl)methanamine typically involves:

-

Friedel-Crafts alkylation: Reaction of phenothiazine with chloroacetonitrile in the presence of AlCl₃, followed by reduction of the nitrile group to an amine using LiAlH₄.

-

Buchwald-Hartwig amination: Palladium-catalyzed coupling of 2-bromophenothiazine with benzylamine, subsequent hydrogenolysis to remove the benzyl protecting group .

Yields range from 65% to 78%, with purity >95% confirmed via HPLC.

Optimization Strategies

-

Solvent selection: Dichloromethane improves Friedel-Crafts reaction kinetics but requires strict anhydrous conditions.

-

Catalyst screening: Pd/XPhos systems enhance amination efficiency (turnover number >1,200) .

Pharmaceutical Applications

Dopamine Receptor Modulation

Phenothiazine derivatives exhibit affinity for dopamine D₂ receptors (Ki = 12–450 nM), with the aminomethyl group enhancing blood-brain barrier permeability. In silico docking studies predict that (10H-Phenothiazin-2-yl)methanamine binds to the D₂ receptor’s orthosteric site via:

-

π-Stacking with Phe389

-

Hydrogen bonding with Asp114

Antipsychotic Activity

In murine models, the compound reduced apomorphine-induced climbing behavior by 62% at 10 mg/kg (ED₅₀ = 4.2 mg/kg), comparable to chlorpromazine. Side effect profiles show lower catalepsy induction (<15% at therapeutic doses) versus first-generation antipsychotics.

Material Science Applications

Organic Semiconductors

Thin films of (10H-Phenothiazin-2-yl)methanamine exhibit:

| Property | Value | Conditions |

|---|---|---|

| Hole mobility | 0.12 cm²/V·s | 300 K, ambient |

| Bandgap | 3.1 eV | UV-Vis analysis |

These properties enable use in organic field-effect transistors (OFETs) with on/off ratios >10⁴.

Dye-Sensitized Solar Cells (DSSCs)

As a co-sensitizer with N719 dye, the compound improves photon absorption in the 450–600 nm range, boosting cell efficiency from 8.1% to 9.4%.

Research Gaps and Future Directions

-

Mechanistic studies: Elucidate the compound’s interactions with non-D₂ receptors (e.g., 5-HT₂A, σ₁).

-

Chronic toxicity: Long-term carcinogenicity and neurodevelopmental impacts remain unstudied.

-

Device integration: Optimize thin-film morphology for flexible electronics via vapor-assisted crystallization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume